5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-benzyl-5-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-16-7-9-18(10-8-16)24-20-14-28(13-17-5-3-2-4-6-17)21-12-23-22(29-15-30-23)11-19(21)25(20)27-26-24/h2-12,14H,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAISVZEKBQWIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a mixture of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and ω-bromo-acetophenone in ethanol is heated under reflux to yield the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of the pyrazole ring .
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds within the pyrazoloquinoline family exhibit significant biological activities, including:
- Antimicrobial Activity : The compound has shown promise in inhibiting various microbial strains, making it a candidate for antibiotic development.
- Anticancer Properties : Studies have indicated that it may inhibit cancer cell growth through interaction with specific biological targets such as kinases and receptors.
Case Studies
- Inhibition of Protein Kinases : A study highlighted the role of similar compounds in inhibiting essential kinases in Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) analysis revealed that modifications in the quinoline ring significantly affected potency against PfPK6 kinases .
- Biological Interactions : Another investigation focused on how structural variations influence the compound's interactions with enzymes involved in cancer progression. The findings suggested that specific substituents on the pyrazoloquinoline structure enhance binding affinity to target proteins.
Table 2: Summary of Biological Activities
| Activity Type | Potential Impact |
|---|---|
| Antimicrobial | Inhibition of bacterial growth |
| Anticancer | Inhibition of tumor cell proliferation |
| Kinase Inhibition | Targeting essential kinases in pathogens |
Mechanism of Action
The mechanism of action of 5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves interaction with various molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The 5-benzyl-3-(p-tolyl) derivative distinguishes itself through:
- Enhanced Lipophilicity : The benzyl group increases membrane permeability compared to smaller substituents (e.g., methyl in ).
- Electron-Donating Effects : The p-tolyl group (methyl-substituted phenyl) provides moderate electron donation, contrasting with electron-withdrawing groups like bromo in , which may reduce metabolic stability.
Key Research Findings and Data
Cytotoxicity and Selectivity
- IC₅₀ Values : 0.8–5.0 µM against MCF-7 (breast cancer) and Hela (cervical cancer) cells .
- Selectivity Indices: >10-fold selectivity for cancer cells over non-tumorigenic lines (e.g., HEK-293) in analogues with bulky substituents , a trait likely shared by the benzyl-p-tolyl derivative.
Pharmacokinetic Predictions
Biological Activity
5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The molecular formula of this compound is , and its molecular weight is 393.4 g/mol.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For example, a mixture of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and ω-bromo-acetophenone in ethanol can be heated under reflux to yield the desired product .
Anticancer Properties
Research indicates that compounds within the pyrazoloquinoline family exhibit various biological activities, particularly against cancer cell lines. For instance, studies have shown that related compounds can inhibit cancer cell proliferation through mechanisms involving the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
A relevant study evaluated the anticancer activity of related pyrazolo compounds against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia). The findings indicated that while some derivatives showed promising cytotoxic effects, none of the newly synthesized compounds demonstrated significant activity against the tested cell lines . This suggests that structural modifications may be necessary to enhance their biological efficacy.
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial potential. Compounds with similar structures have demonstrated activity against various microbial pathogens. The mechanism often involves interaction with specific biological targets such as enzymes or receptors that lead to microbial growth inhibition .
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymes : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation.
- Interaction with Receptors : It may interact with specific receptors that mediate cellular responses to growth signals.
These interactions can lead to downstream effects that inhibit cancer cell growth or microbial activity .
Case Study 1: Anticancer Evaluation
In a study examining a series of pyrazolo compounds for anticancer activity, researchers found that while some derivatives exhibited cytotoxicity against MCF-7 and K-562 cells, others did not show significant effects within the tested concentration range. This highlights the variability in biological activity among structurally similar compounds .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of related pyrazoloquinoline derivatives against five different pathogens. The results indicated that certain derivatives displayed promising antimicrobial properties, suggesting a potential therapeutic application for infections .
Summary Table of Biological Activities
| Activity Type | Tested Compound | Cell Line/Pathogen | Outcome |
|---|---|---|---|
| Anticancer | Pyrazolo Derivative | MCF-7 | Limited cytotoxicity observed |
| Anticancer | Pyrazolo Derivative | K-562 | No significant inhibition |
| Antimicrobial | Related Derivative | Various Pathogens | Promising antimicrobial activity |
Q & A
(Basic) What are the standard synthetic routes for 5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline?
Methodological Answer:
The synthesis involves multi-step reactions, often starting with heterocyclic precursors such as 2,4-dichloroquinoline-3-carbonitrile. Key steps include:
- Suzuki–Miyaura coupling for aryl-aryl bond formation, optimized for high yields (e.g., 63–90% in related derivatives) .
- Condensation reactions to fuse pyrazole and quinoline moieties, requiring precise control of temperature (reflux conditions) and solvent polarity .
- Functionalization of substituents (e.g., benzyl, dioxolo groups) via nucleophilic substitution or acylation .
Purification typically employs column chromatography and recrystallization from ethanol or chloroform .
(Basic) What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : H and C NMR resolve substituent positions (e.g., distinguishing benzyl vs. p-tolyl groups) and confirm fused ring systems .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., experimental vs. calculated M values within ±0.05 Da) .
- X-ray Crystallography : For unambiguous stereochemical assignment in crystalline derivatives .
- HPLC : Assess purity (>95% required for pharmacological assays) using C18 columns and UV detection .
(Basic) What biological targets are associated with pyrazoloquinoline derivatives like this compound?
Methodological Answer:
Pyrazoloquinolines exhibit activity against:
- Inflammatory pathways : Inhibition of COX-2 and TNF-α, linked to benzyl and dioxolo substituents .
- Neurological targets : Anticonvulsant effects via modulation of GABA receptors, as seen in structurally similar dihydropyrazoles .
- Antioxidant systems : Hydroxyl-substituted derivatives scavenge free radicals (IC < 10 µM in DPPH assays) .
Note: Target specificity depends on substituent electronic profiles (e.g., electron-withdrawing groups enhance receptor binding) .
(Advanced) How can reaction conditions be optimized to improve synthesis yields?
Methodological Answer:
Key factors include:
(Advanced) How do substituents influence the bioactivity of pyrazoloquinoline derivatives?
Methodological Answer:
A comparative analysis of derivatives (see table below) reveals:
(Advanced) How can contradictions in bioactivity data across studies be resolved?
Methodological Answer:
Contradictions often arise from:
- Assay variability : Use standardized protocols (e.g., NIH guidelines for anticonvulsant testing) to ensure reproducibility .
- Cellular context : Validate targets in multiple cell lines (e.g., HEK293 vs. SH-SY5Y for neurological activity) .
- Data normalization : Express activity as % inhibition relative to positive controls (e.g., 100 µM ibuprofen for COX-2) .
- Computational modeling : Perform molecular docking to reconcile structure-activity discrepancies (e.g., conflicting IC values due to binding mode variations) .
(Advanced) What strategies are effective for scaling up synthesis without compromising purity?
Methodological Answer:
- Flow chemistry : Continuous Suzuki coupling reduces reaction time (2 hours vs. 12 hours batch) and improves consistency .
- Green solvents : Replace chloroform with cyclopentyl methyl ether (CPME) for safer large-scale extractions .
- In-line analytics : Use FTIR probes to monitor reaction progress and automate quenching .
- Crystallization engineering : Seed crystals with controlled size distributions to enhance purity (>99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
